5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one
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Overview
Description
5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with an aminoethyl group and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with 2-aminoethanol in the presence of a suitable catalyst to form the oxazolidinone ring. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Solvent: Polar solvents like ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxazolidinone ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced oxazolidinone derivatives.
Substitution: Formation of substituted oxazolidinone derivatives.
Scientific Research Applications
5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanol: A simpler compound with similar functional groups but lacking the oxazolidinone ring.
Cyclopentanone: A precursor in the synthesis of 5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one.
Oxazolidinones: A class of compounds with similar ring structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H18N2O2 |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-(2-aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H18N2O2/c11-6-5-9-7-12(10(13)14-9)8-3-1-2-4-8/h8-9H,1-7,11H2 |
InChI Key |
KRCUPJJDOLIWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CC(OC2=O)CCN |
Origin of Product |
United States |
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